N-(2,4-Dinitrophenyl)-2-naphthalenamine

Description

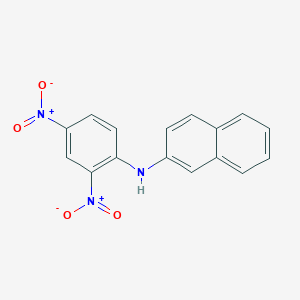

N-(2,4-Dinitrophenyl)-2-naphthalenamine is a nitroaromatic amine derivative featuring a naphthalene backbone substituted with a 2,4-dinitrophenyl group. This compound is structurally characterized by the electron-withdrawing nitro groups at the 2- and 4-positions of the phenyl ring, which significantly influence its chemical reactivity, solubility, and spectral properties.

Properties

CAS No. |

18490-38-5 |

|---|---|

Molecular Formula |

C16H11N3O4 |

Molecular Weight |

309.28g/mol |

IUPAC Name |

N-(2,4-dinitrophenyl)naphthalen-2-amine |

InChI |

InChI=1S/C16H11N3O4/c20-18(21)14-7-8-15(16(10-14)19(22)23)17-13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H |

InChI Key |

PDAUTJGBTRLJEK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1)

- Structure : Contains a benzene ring substituted with two nitro groups (2,4-dinitrophenyl) and an additional 2,4-dinitroaniline moiety.

- Key Differences :

- Physical Properties: Density: 1.54 g/cm³ (estimated) Water Solubility: 0.2 g/L at 100°C, lower than non-nitro analogs due to reduced polarity .

N-Methyl-2,4-dinitroaniline (CAS 2044-88-4)

- Structure : Benzene ring with nitro groups (2,4-positions) and a methylamine substituent.

- Key Differences :

- Reactivity : Nitro groups enhance electrophilic substitution resistance, similar to the target compound .

N-Phenyl-2-naphthylamine (CAS 135-88-6)

- Structure : Naphthalene linked to an aniline group without nitro substituents.

- Key Differences :

Physicochemical Properties

*Inferred properties based on structural analogs.

Q & A

Q. What are the standard synthetic routes for N-(2,4-Dinitrophenyl)-2-naphthalenamine?

The synthesis typically involves nucleophilic aromatic substitution between 2-naphthalenamine and 1-chloro-2,4-dinitrobenzene. The reaction is conducted in a polar aprotic solvent (e.g., DMF or DMSO) under reflux conditions. The electron-withdrawing nitro groups on the aryl ring activate the substrate for nucleophilic attack by the amine. Purification is achieved via recrystallization using ethanol or methanol to isolate high-purity crystals .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation employs:

- ¹H/¹³C NMR spectroscopy to confirm proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm and nitro group signals).

- X-ray crystallography to resolve the molecular geometry, including dihedral angles between the naphthalene and dinitrophenyl rings (e.g., 55–75° angles observed in similar compounds).

- IR spectroscopy to identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹ and nitro group vibrations at ~1520/1340 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Follow protocols for aromatic amines (potential carcinogens) and nitro compounds (risk of explosive decomposition).

- Store in a cool, dry environment away from reducing agents .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of this compound?

The synthesis proceeds via stepwise electrophilic and nucleophilic pathways :

Nitration : The dinitrophenyl group is introduced via nitration of chlorobenzene, forming 1-chloro-2,4-dinitrobenzene.

Nucleophilic substitution : The amine group of 2-naphthalenamine attacks the electron-deficient aryl ring, displacing the chloride. Computational studies (DFT) suggest the nitro groups lower the LUMO energy, accelerating substitution .

Q. How does the dinitrophenyl group influence interactions with biological targets?

The electron-deficient aromatic ring enhances π-π stacking and charge-transfer interactions with proteins or DNA. Studies using molecular docking reveal strong binding to enzymes like cytochrome P450, where the nitro groups form hydrogen bonds with active-site residues. This interaction is leveraged in designing enzyme inhibitors or probes .

Q. What computational methods predict the reactivity and stability of this compound?

- Density Functional Theory (DFT) calculates electronic properties (e.g., charge distribution on nitro groups) to predict regioselectivity in further reactions.

- Molecular Dynamics (MD) simulations model solvation effects and conformational stability in biological environments.

- QSAR models correlate structural features (e.g., nitro group position) with cytotoxicity or metabolic stability .

Data Contradictions and Validation

- Synthesis Variability : Some protocols use palladium catalysts (e.g., Pd(OAc)₂) to accelerate coupling, but yields may vary with solvent polarity .

- Biological Activity : While hypothesizes cytotoxicity, experimental validation is sparse. Researchers should cross-reference cytotoxicity assays (e.g., MTT tests on cancer cell lines) with structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.